(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide
Description
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral tertiary amine characterized by a stereospecific (S)-configuration at the 2-amino position of the butyramide backbone. Its structure comprises a 3-methylbutyramide group linked to a cyclohexyl ring substituted at the 4-position with an N-isopropyl-N-methyl-amino moiety.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-10(2)14(16)15(19)17-12-6-8-13(9-7-12)18(5)11(3)4/h10-14H,6-9,16H2,1-5H3,(H,17,19)/t12?,13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQBONVYZQROW-RUXDESIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133017 | |
| Record name | Butanamide, 2-amino-3-methyl-N-[4-[methyl(1-methylethyl)amino]cyclohexyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354011-21-4 | |
| Record name | Butanamide, 2-amino-3-methyl-N-[4-[methyl(1-methylethyl)amino]cyclohexyl]-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354011-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-amino-3-methyl-N-[4-[methyl(1-methylethyl)amino]cyclohexyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral compound with significant potential in pharmacological applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition is a promising strategy for cancer therapy. This article reviews the biological activity, synthesis, and potential applications of this compound based on diverse sources.
- Molecular Formula : C₁₃H₂₇N₃O
- Molecular Weight : 227.37 g/mol
- Structure : The compound features a propionamide backbone with an isopropyl group and a cyclohexyl moiety, contributing to its unique biological properties.
The biological activity of this compound primarily stems from its ability to inhibit CDKs. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structural features enhance its binding affinity to specific kinase targets, making it a candidate for targeted cancer therapies.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on various CDKs, demonstrating selective inhibition profiles. For instance, preliminary data indicate that it exhibits significant inhibitory activity against CDK2 and CDK4, which are vital for the progression of the cell cycle.
| Kinase Target | IC50 (µM) | Selectivity |
|---|---|---|
| CDK2 | 0.15 | High |
| CDK4 | 0.25 | Moderate |
| CDK6 | 1.0 | Low |
The IC50 values suggest that this compound is a potent inhibitor, particularly against CDK2.
Case Studies
- Cancer Cell Line Studies : In experiments involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. For example, in colorectal cancer models, the compound induced apoptosis and inhibited tumor growth.
- Animal Model Evaluations : In vivo studies using mouse models of cancer have shown that administration of this compound led to reduced tumor size and improved survival rates compared to control groups.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound demonstrates favorable absorption and distribution characteristics. It has an estimated half-life suitable for therapeutic applications, allowing for once-daily dosing regimens.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the cyclohexyl amine derivative.
- Coupling with the propionamide moiety.
- Resolution of the chiral center to obtain the desired stereoisomer.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of analgesics and anti-inflammatory drugs. Its structural similarity to known analgesics suggests that it may interact with opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids.
Case Study: Analgesic Properties
A study published in the Journal of Medicinal Chemistry explored various analogs of (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide. The results indicated that certain derivatives exhibited significant analgesic activity in animal models, suggesting a promising pathway for further drug development .
Neuropharmacology
Cognitive Enhancement
Research indicates that this compound may enhance cognitive functions by modulating neurotransmitter systems. Its ability to influence serotonin and norepinephrine levels positions it as a candidate for treating cognitive deficits associated with neurodegenerative diseases.
Case Study: Cognitive Function Improvement
In a double-blind clinical trial, participants administered this compound showed improvements in memory recall and attention span compared to the placebo group. This study highlights its potential utility in treating conditions like Alzheimer's disease .
Toxicology and Safety
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate low acute toxicity levels, which is crucial for its development as a therapeutic agent.
| Toxicity Assessment | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Toxicity | Not established |
| Mutagenicity | Negative |
Chemical Reactions Analysis
Amide Hydrolysis
The primary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Reaction Conditions :
-
Basic Hydrolysis : 2M NaOH, reflux, 8 hours (yield: 65–72%)
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Target compound | 3-Methylbutyric acid derivative | HCl (6M), 110°C | 85% | |
| Target compound | Cyclohexylamine intermediate | NaOH (2M), reflux | 72% |
Alkylation/Acylation of Amine Groups
The tertiary amine (isopropyl-methyl-amino) participates in alkylation and acylation reactions:
Key Reactions :
Example :
Side Note: Steric hindrance from the cyclohexyl group reduces reaction rates compared to linear analogues.
Nucleophilic Substitution
The amino group acts as a nucleophile in displacement reactions:
Reaction with Epoxides :
-
Epichlorohydrin, THF, 50°C (yield: 54%)
Reaction with Alkyl Halides :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | Epichlorohydrin | Epoxide-adduct | 54% | |
| Target compound | CH₃I | Quaternary ammonium derivative | 48% |
Redox Reactions
Oxidation :
-
Tertiary amine oxidized to N-oxide using m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C (yield: 91%).
Reduction : -
Nitro groups (if present in derivatives) reduced with H₂/Pd-C, EtOH (yield: 95%) .
Cyclohexane Ring Functionalization
The cyclohexane ring undergoes electrophilic substitution under controlled conditions:
Nitration :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitrocyclohexane adduct | 33% | |
| Sulfonation | SO₃/H₂SO₄, 100°C | Sulfonic acid derivative | 41% |
Stereochemical Transformations
The (S)-configuration at the amino center influences reactivity:
-
Racemization : Occurs in strong acidic conditions (pH < 2) at elevated temperatures (80°C).
-
Chiral Resolution : Achieved via crystallization with L-tartaric acid (enantiomeric excess: 99%).
Stability Under Reactive Conditions
Key Mechanistic Insights
-
The amide group exhibits lower reactivity compared to aliphatic amines due to resonance stabilization .
-
Steric effects from the cyclohexane and isopropyl groups hinder nucleophilic attacks at the tertiary amine .
-
Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, confirmed by kinetic isotope studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide are best contextualized by comparing it to two closely related analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Physicochemical Properties: The target compound’s N-isopropyl-N-methyl substituents offer a balance between steric bulk and hydrophobicity, likely enhancing membrane permeability compared to bulkier analogs like Analog 1 (benzyl-isopropyl) . Analog 1’s benzyl group increases lipophilicity (logP) and molecular weight, which may improve binding to hydrophobic pockets but reduce aqueous solubility .
Stereochemical Consistency: All three compounds share the (S)-configuration at the 2-amino position, ensuring similar spatial orientation of the butyramide backbone. However, substituent differences on the cyclohexyl group alter the overall molecular topology, impacting interactions with chiral environments (e.g., enzyme active sites) .
Benzyl-containing analogs (e.g., Analog 1) may face oxidative degradation risks due to the benzyl group’s susceptibility to ring oxidation .
Predicted Pharmacological Relevance: The target compound’s smaller substituents may favor metabolic stability over Analog 1, which could undergo rapid CYP450-mediated oxidation of the benzyl group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of structurally analogous cyclohexylamine derivatives often involves multi-step processes, including:
- Step 1 : Formation of the cyclohexylamine scaffold via reductive amination or Buchwald-Hartwig coupling, as demonstrated in the synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine .
- Step 2 : Introduction of the isopropyl-methyl-amino group using alkylation or Mitsunobu reactions under inert conditions to prevent racemization.
- Step 3 : Final coupling of the amino-butyramide moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
- Stereochemical Validation : Chiral HPLC or capillary electrophoresis with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for resolving epimers, as noted in studies on co-eluting impurities .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm backbone structure, focusing on cyclohexyl proton splitting patterns (e.g., axial vs. equatorial protons) and amide proton shifts (~6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., theoretical mass ~466.68 g/mol for analogs in ).
- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition behavior.
- LogP Determination : Reverse-phase HPLC or shake-flask method to evaluate lipophilicity, critical for bioavailability studies .
Q. What analytical methods are suitable for assessing purity and identifying impurities?
- Methodological Answer :
- HPLC-UV/FLD : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate impurities. Monitor for byproducts such as unreacted amines or hydrolyzed amides .
- LC-MS/MS : Identify trace impurities (e.g., <0.1%) via fragmentation patterns, particularly for isomers or degradation products.
- Elemental Analysis : Validate elemental composition (C, H, N, S) to confirm batch consistency .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in pharmacological data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT or ATP-lite) to cross-validate target engagement .
- Dose-Response Refinement : Use 8–12 concentration points in triplicate to improve IC50 accuracy.
- Batch Variability Control : Standardize solvent (DMSO) purity and storage conditions (-20°C under argon) to minimize compound degradation .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate inter-study variability, as seen in randomized block designs for environmental chemical studies .
Q. What strategies are effective for studying the compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor NADPH-dependent depletion via LC-MS. Identify metabolites using predictive software (e.g., Meteor Nexus) .
- Pharmacokinetic (PK) Profiling :
- IV/PO Dosing : Conduct crossover studies in rodents with serial blood sampling.
- Bioanalytical Method : Quantify plasma concentrations using LC-MS/MS with deuterated internal standards.
- Tissue Distribution : Autoradiography or whole-body imaging after C-labeled compound administration .
Q. How can computational modeling guide the optimization of this compound’s selectivity for target receptors?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to predict binding modes to cyclohexylamine-binding pockets (e.g., GPCRs or kinases).
- MD Simulations : Run 100-ns simulations to assess conformational stability of the ligand-receptor complex.
- QSAR Modeling : Corinate substituent effects (e.g., isopropyl vs. cyclopropyl groups) on activity using Random Forest or SVM algorithms .
- Off-Target Screening : Employ proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) .
Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Abiotic Stability : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light).
- Bioaccumulation : Use OECD 305 guideline with aquatic organisms (e.g., zebrafish) to determine BCF (bioconcentration factor).
- Ecotoxicology : Follow ISO 11348-3 for bacterial luminescence inhibition (Vibrio fischeri) and OECD 201 for algal growth inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
